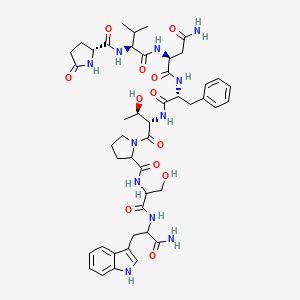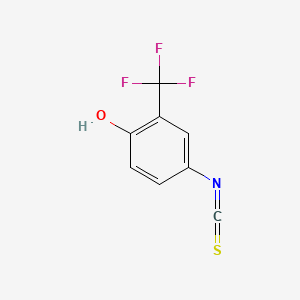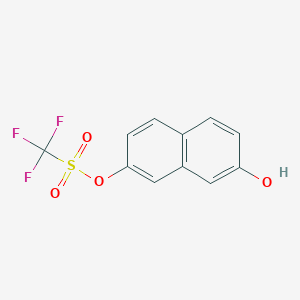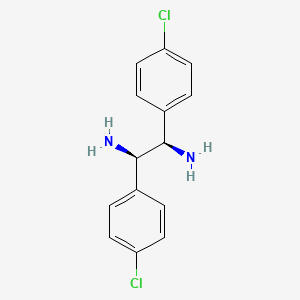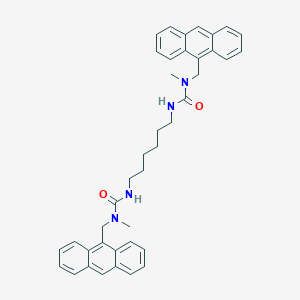
N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is a urea derivative of diisocyanates. This compound is known for its unique structure, which includes a hexanediyl backbone and anthracenylmethyl groups. It has a molecular formula of C40H42N4O2 and a molecular weight of 610.79.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] typically involves the reaction of diisocyanates with anthracenylmethylamines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction can produce simpler urea derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] involves its interaction with specific molecular targets. The anthracenylmethyl groups can intercalate with DNA, affecting its structure and function. Additionally, the compound can interact with proteins and enzymes, modulating their activity. These interactions are mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): Another compound with a hexanediyl backbone but different functional groups.
N,N’-1,6-Hexanediylbis(2-ethylhexanamide): Similar backbone but different substituents.
N,N’-1,6-Hexanediylbis(6-amino-N-benzylhexanamide): Similar structure with amino and benzyl groups.
Uniqueness
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is unique due to its anthracenylmethyl groups, which confer specific properties such as fluorescence and the ability to intercalate with DNA. These properties make it particularly useful in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C40H42N4O2 |
|---|---|
Molekulargewicht |
610.8 g/mol |
IUPAC-Name |
1-(anthracen-9-ylmethyl)-3-[6-[[anthracen-9-ylmethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea |
InChI |
InChI=1S/C40H42N4O2/c1-43(27-37-33-19-9-5-15-29(33)25-30-16-6-10-20-34(30)37)39(45)41-23-13-3-4-14-24-42-40(46)44(2)28-38-35-21-11-7-17-31(35)26-32-18-8-12-22-36(32)38/h5-12,15-22,25-26H,3-4,13-14,23-24,27-28H2,1-2H3,(H,41,45)(H,42,46) |
InChI-Schlüssel |
KHHQCKZGMHETKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)NCCCCCCNC(=O)N(C)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


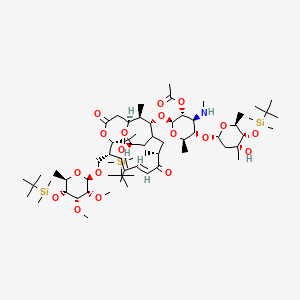
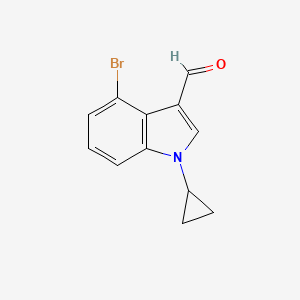

![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
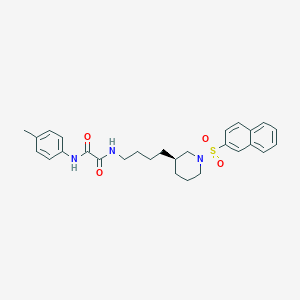
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
